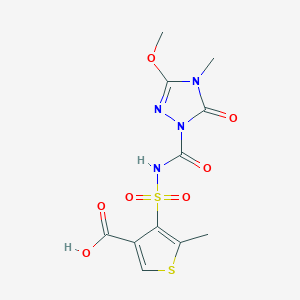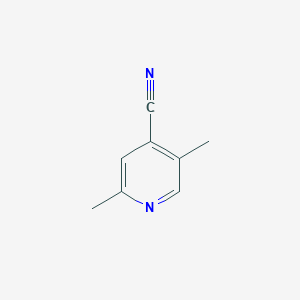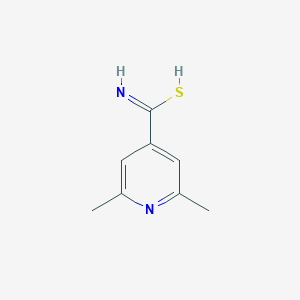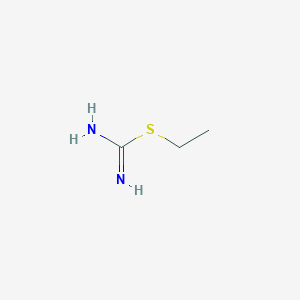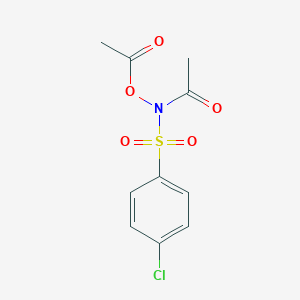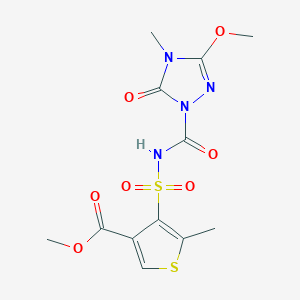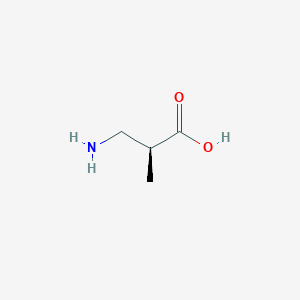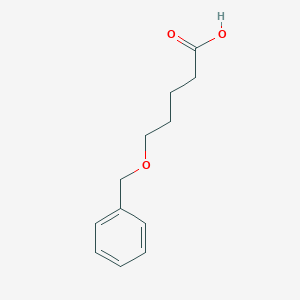
1-(3,4-二氯苯基)脲
描述
1-(3,4-Dichlorophenyl)urea, also known as Didemethyldiuron, is a derivative of Diuron, a phenyl urea herbicide . It acts as a reagent in the synthesis of hydatoin derivatives with anticonvulsant properties .
Synthesis Analysis
The synthesis of 1-(3,4-Dichlorophenyl)urea involves the reaction of an arylamine with triphosgene to form an intermediate isocyanate, which is then reduced by triethylamine . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular formula of 1-(3,4-Dichlorophenyl)urea is C7H6Cl2N2O . It is a member of the class of ureas that is urea substituted by a 3,4-dichlorophenyl group at position 1 .Chemical Reactions Analysis
The degradation of 1-(3,4-Dichlorophenyl)urea involves sequential N-dealkylations to produce N-(3,4-dichlorophenyl)-urea and N-(3,4-dichlorophenyl)-N-methylurea .Physical And Chemical Properties Analysis
1-(3,4-Dichlorophenyl)urea is a solid substance with a melting point of 155.6-156.3 °C . It has a density of 1.534 and is slightly soluble in DMSO and Methanol .科学研究应用
1. Bioremediation of Contaminated Soil
- Methods of Application: A mixed culture of three bacterial strains, Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK, isolated from sugarcane soil, were used. These bacteria completely degraded Diuron and 3,4-DCA in liquid media at 20 mg L−1 within 48 h .
- Results: The augmentation of mountain soil with the isolated bacteria resulted in nearly three times higher degradation rate of Diuron than the degradation by indigenous microorganisms .
2. Antimicrobial Agents
- Application Summary: A series of new urea derivatives, containing aryl moieties as potential antimicrobial agents, were designed, synthesized, and characterized .
- Methods of Application: The newly synthesized compounds were screened in vitro against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans) .
- Results: Many of these molecules exhibited promising growth inhibition against Acinetobacter baumannii. In particular, the adamantyl urea adduct 3l demonstrated outstanding growth inhibition (94.5%) towards Acinetobacter baumannii .
3. Herbicide for Weed Control
- Application Summary: Diuron is used extensively as an herbicide for weed control on noncrop lands and agricultural crops such as asparagus, pineapple, cotton, and sugarcane .
- Methods of Application: Diuron is applied to the soil and it works by inhibiting photosynthesis in plants, thus preventing their growth .
- Results: Effective control of a wide range of weeds in several crops .
4. Mildewcide in Paints and Stains
- Application Summary: Diuron is used as a mildewcide in paints and stains .
- Methods of Application: It is added to the paint or stain mixture to prevent the growth of mildew .
- Results: Increased longevity and improved appearance of paints and stains .
5. Algicide in Fish Production
- Application Summary: Diuron is used as an algicide in fish production .
- Methods of Application: It is applied to the water to control the growth of algae .
- Results: Improved water quality and increased productivity in fish farming .
6. Synthesis of Hydatoins with Anticonvulsant Properties
- Application Summary: Didemethyldiuron, a derivative of Diuron, acts as a reagent in the synthesis of hydantoin derivatives with anticonvulsant properties .
- Methods of Application: Didemethyldiuron is used in the chemical synthesis of these hydantoin derivatives .
- Results: Production of potential anticonvulsant drugs .
7. Synthesis of High Value-Added Chemicals
- Application Summary: Biocatalysis systems, both whole-cell and isolated enzyme systems, are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .
- Methods of Application: The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals and agrochemicals .
- Results: The biocatalysis shows the advantages of the reduction of environmental pollution and the high regio-, chemo-, and enantio-selectivity .
8. Synthesis of Dyes
安全和危害
未来方向
属性
IUPAC Name |
(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYESCLHCWJKRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041468 | |
| Record name | N-(3,4-Dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)urea | |
CAS RN |
2327-02-8 | |
| Record name | N-(3,4-Dichlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2327-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dichlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



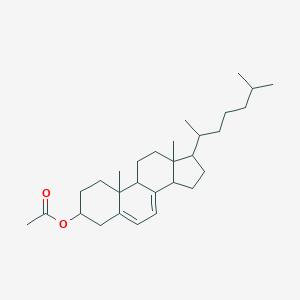
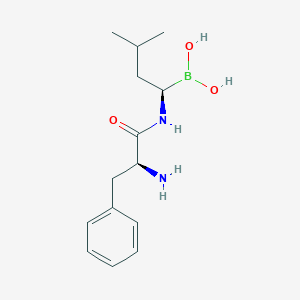
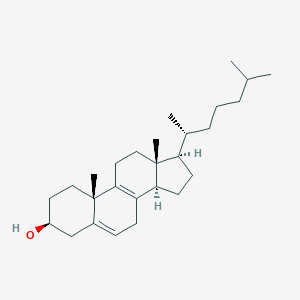
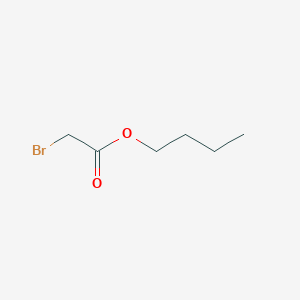
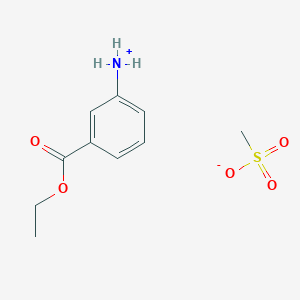
![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)
